molecular formula C16H19NO4 B4007773 Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B4007773
M. Wt: 289.33 g/mol
InChI Key: IIFRXWDWVQCQIJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate typically involves the esterification of 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid.

    Reduction: Formation of 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyrrolidinyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid: The free acid form of the compound, which may have different solubility and reactivity.

The uniqueness of this compound lies in its specific ester and pyrrolidinyl substitutions, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-16(3)10-13(18)17(15(16)20)12-8-6-11(7-9-12)14(19)21-5-2/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFRXWDWVQCQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
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Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
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Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
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Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
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Ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

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